Product packaging for 5-Ethyl-2-nonanol(Cat. No.:CAS No. 103-08-2)

5-Ethyl-2-nonanol

Cat. No.: B092646
CAS No.: 103-08-2
M. Wt: 172.31 g/mol
InChI Key: WYXKGYXADPUOOM-UHFFFAOYSA-N
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Description

Contextual Overview and Research Significance

5-Ethyl-2-nonanol is a branched-chain higher alcohol with the molecular formula C₁₁H₂₄O. ontosight.ai This organic compound, while not as ubiquitous as lower-chain alcohols, holds specific importance in several areas of advanced chemical research. Its significance stems from its unique molecular architecture, which imparts distinct physical and chemical properties that are valuable in various applications. smolecule.com

The research interest in this compound is multifaceted. It is recognized as a valuable chemical intermediate for the synthesis of other organic compounds, including fragrances, flavoring agents, and specialty surfactants. smolecule.coma2bchem.com Its branched structure is a key determinant of its properties, such as solvency and viscosity, making it a subject of study for specialized solvent applications. cymitquimica.com Furthermore, as a member of the branched-chain higher alcohols (BCHAs), this compound is relevant to the field of biofuels. ontosight.ainih.gov BCHAs are considered potential next-generation biofuels due to their higher energy density and lower hygroscopicity compared to ethanol (B145695). nih.govasm.orgresearchgate.net Research is ongoing into the microbial production of these alcohols from renewable sources through metabolic engineering and synthetic biology, which presents an alternative to traditional chemical synthesis. nih.govresearchgate.net

Structural Characteristics and Isomerism Implications

The chemical structure of this compound consists of a nine-carbon (nonane) backbone with a hydroxyl (-OH) group at the second carbon position, classifying it as a secondary alcohol. ontosight.ai A key feature is the ethyl (-CH₂CH₃) group branching from the fifth carbon atom. ontosight.aicymitquimica.com This branching significantly influences its physical properties when compared to linear alcohols of a similar molecular weight. jove.com For instance, branched alcohols tend to have lower boiling points than their linear counterparts due to weaker dispersion forces, but they may exhibit higher water solubility because the branching reduces the surface area of the nonpolar region. jove.com

A critical aspect of this compound's structure is the presence of two stereocenters, located at the C2 and C5 positions where the hydroxyl and ethyl groups are attached, respectively. chemspider.com This gives rise to the possibility of four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The specific spatial arrangement of these isomers can lead to different chemical reactivities and biological activities, a principle of significant importance in fields like pharmaceutical development and fragrance synthesis. The synthesis and separation of these individual stereoisomers remain a complex challenge in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-ethylnonan-2-ol smolecule.com
Molecular Formula C₁₁H₂₄O ontosight.aismolecule.comcymitquimica.com
Molecular Weight 172.31 g/mol smolecule.comthegoodscentscompany.com
CAS Number 103-08-2 smolecule.comcymitquimica.comthegoodscentscompany.com
Boiling Point ~223-225 °C (estimated) thegoodscentscompany.comgoogle.com
logP (o/w) ~4.1-4.2 (estimated) thegoodscentscompany.com
Appearance Colorless liquid with a mild odor cymitquimica.com

Historical Perspectives and Evolution of Research Paradigms

The study of higher alcohols, including branched structures like this compound, has its roots in early organic chemistry, focused primarily on isolation from natural sources and synthesis via classical methods like the Grignard reaction. prepchem.com A 1963 patent, for example, describes the use of this compound as an exchange alcohol in the production of benzyl (B1604629) alkyl phthalates, highlighting its role as a chemical intermediate even decades ago. google.com The development of sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy was pivotal, enabling precise identification and structural elucidation of complex molecules and their isomers. mdpi.com

The research paradigm has since shifted significantly. Modern research is increasingly driven by sustainability and the principles of green chemistry. This has led to a focus on biocatalysis and microbial fermentation as methods for producing BCHAs. nih.govasm.org Scientists are engineering microorganisms like Saccharomyces cerevisiae to enhance the production of these valuable compounds from renewable feedstocks. asm.org Concurrently, the advent of powerful computational tools allows for the theoretical prediction of molecular properties and reaction outcomes, guiding experimental work. This synergy between advanced biotechnology, synthetic chemistry, and computational modeling marks the current era of research, moving from basic characterization toward the rational design of molecules like this compound for specific, high-value applications in materials, energy, and fine chemicals. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B092646 5-Ethyl-2-nonanol CAS No. 103-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylnonan-2-ol
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InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10908149
Record name 5-Ethylnonan-2-ol
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Molecular Weight

172.31 g/mol
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CAS No.

103-08-2
Record name 5-Ethyl-2-nonanol
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Record name 2-Nonanol, 5-ethyl-
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Record name 5-ETHYL-2-NONANOL
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Record name 5-Ethylnonan-2-ol
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Sophisticated Synthetic Methodologies for 5 Ethyl 2 Nonanol

Catalytic Alkylation Approaches to Branched Nonanols

The synthesis of branched alcohols like 5-ethyl-2-nonanol can be achieved through various catalytic alkylation strategies. These methods focus on forming the necessary carbon-carbon bonds to create the branched C11 backbone.

One prominent method is the Guerbet reaction , which dimerizes a primary alcohol to its β-alkylated dimer alcohol. wikipedia.org This reaction is typically catalyzed by a base, such as an alkali metal hydroxide, at elevated temperatures and involves a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation steps. aocs.orgresearchgate.net While the classic Guerbet reaction dimerizes a single alcohol, mixed Guerbet reactions using a mixture of alcohols can produce a variety of branched products. google.com For instance, reacting a C4 and a C5 alcohol could theoretically lead to C8, C9, and C10 Guerbet alcohols. google.com The synthesis of this compound, a secondary alcohol, does not directly result from a standard Guerbet reaction, which produces primary alcohols. google.com However, related condensation chemistry is fundamental.

A more direct approach involves the α-alkylation of ketones with alcohols, a process often facilitated by transition metal catalysts under "borrowing hydrogen" conditions. rsc.orgmdpi.com This method is highly atom-economical, producing water as the only byproduct. mdpi.com In this strategy, a secondary alcohol is temporarily oxidized to a ketone, which then undergoes an aldol-type condensation with another ketone (or itself), followed by dehydration and hydrogenation. A manganese(I) complex has been shown to effectively catalyze the α-alkylation of ketones with secondary alcohols, yielding β-branched carbonyl compounds which can then be reduced to the corresponding branched alcohols. rsc.org

Another pathway is the alkylation of organometallic reagents . For example, the synthesis of 5-nonanol (B1584527) can be achieved by reacting a Grignard reagent, specifically butylmagnesium bromide, with ethyl formate. prepchem.com A similar principle could be adapted to create the this compound structure by selecting appropriate Grignard reagents and carbonyl compounds.

Finally, hydroformylation of olefins followed by reduction presents a versatile route. researchgate.net This process adds a formyl group (CHO) and a hydrogen atom across a double bond. Subsequent reduction of the resulting aldehyde yields the alcohol. By choosing a suitably branched olefin, one could synthesize the precursor aldehyde for this compound.

Table 1: Comparison of Catalytic Alkylation Strategies for Branched Alcohols

Methodology General Principle Catalysts/Reagents Key Intermediates Typical Products
Guerbet Reaction Dimerization of primary alcohols via condensation. wikipedia.org Alkali hydroxides/alkoxides, transition metals (Ni, Pd, Ir). aocs.orggoogle.com Aldehydes, allyl aldehydes. wikipedia.org β-branched primary alcohols. google.com
Ketone α-Alkylation Alkylation of a ketone using an alcohol as the alkylating agent. mdpi.com Transition metal complexes (Mn, Ir, Ru), base. rsc.orgmdpi.com Ketones, enolates. osti.gov β-branched ketones/alcohols. rsc.org
Grignard Reaction Nucleophilic addition of an organomagnesium halide to a carbonyl. prepchem.com Magnesium, alkyl/acyl halides, esters. prepchem.com Organomagnesium compounds. Secondary or tertiary alcohols. prepchem.com
Hydroformylation Addition of H and CHO across a C=C double bond. researchgate.net Rhodium or cobalt complexes. researchgate.net Aldehydes. researchgate.net Linear and branched aldehydes/alcohols. researchgate.net

Advanced Reduction Strategies from Carbonyl Precursors

The most direct route to this compound is the reduction of its corresponding ketone precursor, 5-ethyl-2-nonanone. This transformation is a cornerstone of organic synthesis, and several advanced reduction strategies are available.

The choice of reducing agent is critical and dictates the reaction conditions and selectivity. Standard stoichiometric reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4) , which are effective for converting ketones to alcohols. wikipedia.org LiAlH4 is a more powerful reducing agent than NaBH4.

Catalytic hydrogenation offers a greener and more scalable alternative. This involves reacting the ketone with hydrogen gas (H2) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) on various supports like carbon (C) or alumina (B75360) (Al2O3). mdpi.com

Transfer hydrogenation is another catalytic method that avoids the need for high-pressure H2 gas. wikipedia.org Instead, it uses a hydrogen-donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the ketone, often catalyzed by transition metal complexes of ruthenium, rhodium, or iridium. wikipedia.org

A patent describes the preparation of 4-methyl-5-nonanol (B104968) by the reduction of 4-methyl-5-nonanone, illustrating a parallel synthesis for a similar branched alcohol. google.comgoogle.com This highlights the industrial relevance of reducing branched ketones to their corresponding alcohols.

Stereoselective Synthesis of this compound Enantiomers

Since the C2 carbon of this compound is a chiral center, the molecule can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective methods. Asymmetric reduction of the prochiral ketone, 5-ethyl-2-nonanone, is the most common approach. rsc.org

This can be achieved using several strategies:

Chiral Stoichiometric Reagents: Modified hydrides, such as those derived from lithium aluminium hydride and chiral alcohols like (-)-borneol, can induce asymmetry in the reduction. ias.ac.in The Midland Alpine borane (B79455) reduction, which uses a chiral organoborane reagent, is another well-known method. wikipedia.org

Chiral Catalysts: This is often the preferred industrial method, as only a small amount of the expensive chiral material is needed.

Oxazaborolidines: Catalytic amounts of an oxazaborolidine, like the Corey-Bakshi-Shibata (CBS) catalyst, used with a stoichiometric reductant like borane, are effective for the asymmetric reduction of simple ketones. wikipedia.orgrsc.org

Transition Metal Catalysts: Complexes of metals like ruthenium, rhodium, and iridium with chiral ligands (e.g., BINAP) are highly effective for asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.org

Biocatalysis: Enzymes, particularly carbonyl reductases or alcohol dehydrogenases from microorganisms (like yeast or bacteria) or plants, can reduce ketones with exceptionally high enantioselectivity. nih.govnih.gov Whole-cell biotransformations using growing or resting cells of fungi or bacteria offer a green and highly selective route to chiral alcohols. nih.gov

The enantiomeric excess (e.e.), a measure of the purity of the single enantiomer, can often reach over 90-98% with these methods. nih.gov

Table 2: Overview of Stereoselective Reduction Methods for Ketones

Method Reagent/Catalyst Type Principle Advantages Disadvantages
Chiral Hydrides Stoichiometric chiral boranes or aluminates. wikipedia.orgias.ac.in Diastereomeric transition states lead to one enantiomer preferentially. ias.ac.in High enantioselectivity for certain substrates. Requires stoichiometric amounts of chiral material. wikipedia.org
Catalytic Asymmetric Reduction Chiral transition metal complexes (Ru, Rh, Ir) or organocatalysts (e.g., oxazaborolidines). wikipedia.orgrsc.org Catalytic cycle generates a chiral environment for reduction. wikipedia.org High efficiency (low catalyst loading), broad substrate scope. Catalyst sensitivity, cost of ligands.
Biocatalytic Reduction Whole cells (yeast, bacteria) or isolated enzymes (reductases). nih.govnih.gov Enzyme's chiral active site precisely controls stereochemistry. Extremely high enantioselectivity, mild conditions, environmentally friendly. nih.gov Substrate inhibition, sometimes lower yields. nih.gov

Bio-based Synthesis Routes, including Microbial Fermentation Pathways

The production of alcohols from renewable resources using microbial fermentation is a rapidly advancing field. While ethanol (B145695) production is well-established, significant research is focused on producing "higher" or "advanced" biofuels, which include branched-chain alcohols like isobutanol and 3-methyl-1-butanol. nih.govzju.edu.cn These compounds are synthesized by microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, typically by diverting intermediates from amino acid biosynthesis pathways. zju.edu.cnasm.org

The general strategy involves:

Utilizing the host's native amino acid synthesis pathway to produce 2-keto acids. zju.edu.cn

Introducing a heterologous 2-keto acid decarboxylase to convert the keto acid into an aldehyde. nih.gov

Using a native or heterologous alcohol dehydrogenase to reduce the aldehyde to the final branched-chain alcohol. asm.org

While direct microbial synthesis of this compound has not been extensively reported, the fundamental pathways for producing other branched C4 and C5 alcohols are well-understood. zju.edu.cnrepec.org The production of longer-chain fatty alcohols (C6-C22) has also been achieved in engineered yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.org Extending these platforms to produce a specific C11 branched alcohol like this compound would require significant metabolic engineering to construct a novel biosynthetic pathway, potentially by combining elements of fatty acid and amino acid synthesis and chain elongation pathways. mdpi.comnih.gov

Novel Reaction Mechanisms and Method Development in this compound Synthesis

Research into the synthesis of branched alcohols continues to evolve, focusing on improving efficiency, selectivity, and sustainability. A key area of development is tandem catalysis, where multiple reaction steps are carried out in a single pot. For example, a rhodium-catalyzed hydroformylation-reduction sequence can convert olefins directly to alcohols without isolating the intermediate aldehyde. researchgate.net

In the realm of C-C bond formation, new mechanisms for the Guerbet reaction and related condensation reactions are being explored. While traditionally requiring harsh, basic conditions, milder catalytic systems using iridium complexes or multifunctional catalysts with balanced acidic and basic sites are being developed. aocs.orgresearchgate.net

Another novel mechanism involves the reaction of alcohols with o-benzynes, which can proceed via a Cannizzaro-type mechanism involving the transfer of a hydride from the carbinol carbon and a proton from the hydroxyl group. acs.org While not a direct synthesis of this compound, this demonstrates unconventional ways to activate and transform alcohol moieties.

For the synthesis of branched ketones as precursors, palladium on various supports has been shown to catalyze the α-alkylation of butanone with propanol, yielding a mixture of straight and branched products. mdpi.com Fine-tuning the catalyst support and reaction conditions can steer the selectivity towards the desired branched isomer. mdpi.com The development of these novel catalytic systems and a deeper understanding of reaction mechanisms are crucial for designing more efficient and selective syntheses of complex branched alcohols like this compound.

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C11H24O
5-Ethyl-2-nonanone C11H22O
Sodium borohydride NaBH4
Lithium aluminium hydride LiAlH4
Isopropanol C3H8O
Formic acid CH2O2
Butylmagnesium bromide C4H9BrMg
Ethyl formate C3H6O2
5-Nonanol C9H20O
(-)-Borneol C10H18O
Isobutanol C4H10O
3-Methyl-1-butanol C5H12O
Butanone C4H8O

Complex Chemical Transformations and Derivative Chemistry of 5 Ethyl 2 Nonanol

Mechanistic Studies of Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for converting 5-Ethyl-2-nonanol into various ester derivatives, which may possess unique physical and chemical properties.

Esterification: The reaction of this compound with a carboxylic acid to form an ester is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism, known as the Fischer-Speier esterification, proceeds through a series of equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The lone pair of electrons on the oxygen of the hydroxyl group of this compound then attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester. Due to the steric hindrance from the ethyl group at the C-5 position and the secondary nature of the alcohol, the reaction kinetics may be slower compared to those of linear primary alcohols.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol, in this case, this compound. Transesterification can be catalyzed by either acids or bases. In a base-catalyzed mechanism, an alkoxide of this compound is first formed, which then acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which subsequently collapses to release the original alkoxide and form the new ester. Acid-catalyzed transesterification follows a mechanism similar to Fischer-Speier esterification. The choice of catalyst and reaction conditions can influence the equilibrium position and the final yield of the desired ester.

Reaction TypeCatalystKey Mechanistic StepsExpected Relative Rate for this compound
Esterification H₂SO₄1. Protonation of carboxylic acid. 2. Nucleophilic attack by the alcohol. 3. Proton transfer. 4. Elimination of water.Moderate to slow due to steric hindrance.
Transesterification NaOCH₃1. Formation of 5-ethyl-2-nonoxide. 2. Nucleophilic attack on the ester. 3. Formation of tetrahedral intermediate. 4. Elimination of the original alkoxide.Moderate, influenced by steric factors.

Oxidation and Reduction Pathways of the Secondary Alcohol Functionality

The secondary alcohol group in this compound can be readily oxidized to a ketone or, conversely, the corresponding ketone can be reduced to regenerate the alcohol.

Oxidation: The oxidation of this compound leads to the formation of 5-ethyl-2-nonanone. A variety of oxidizing agents can be employed for this transformation. For laboratory-scale synthesis, reagents like pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) are effective and prevent over-oxidation. youtube.commasterorganicchemistry.com The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination reaction upon the addition of a non-nucleophilic base like triethylamine to yield the ketone. youtube.com

Reduction: The reduction of 5-ethyl-2-nonanone back to this compound can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the secondary alcohol.

TransformationReagentProductGeneral Mechanism
Oxidation Swern Oxidation (DMSO, (COCl)₂, Et₃N)5-Ethyl-2-nonanoneFormation of an alkoxysulfonium ylide followed by intramolecular proton transfer. wikipedia.org
Reduction Sodium Borohydride (NaBH₄)This compoundNucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation.

Formation of Novel Organometallic and Heterocyclic Derivatives

While specific literature on the formation of organometallic and heterocyclic derivatives directly from this compound is scarce, its chemical functionality allows for the theoretical exploration of such syntheses based on established organic reactions.

Organometallic Derivatives: The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then act as a ligand in organometallic complexes. For instance, reaction with a Grignard reagent (R-MgBr) would initially involve an acid-base reaction if the Grignard reagent is simply used as a strong base. More targeted synthesis of organometallic compounds could involve the reaction of the corresponding alkoxide with metal halides.

Another pathway to organometallic derivatives involves the conversion of the alcohol to an alkyl halide, for example, through reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 2-halo-5-ethylnonane could then be used to form a Grignard reagent or an organolithium compound, which are versatile intermediates in organic synthesis.

Heterocyclic Derivatives: The synthesis of heterocyclic compounds from this compound would likely involve multi-step sequences. For example, the dehydration of this compound would yield a mixture of alkenes, primarily 5-ethyl-2-nonene and 5-ethyl-1-nonene. libretexts.org These alkenes could then undergo reactions such as epoxidation followed by ring-opening with a nucleophile to form substituted heterocyclic ethers. Another possibility involves the conversion of the alcohol to a di-functionalized intermediate that can undergo cyclization. For instance, oxidation to the ketone followed by a Baeyer-Villiger oxidation could yield an ester, which could then be further manipulated and cyclized to form lactones.

Reactivity and Selectivity in Catalytic Systems

The reactivity and selectivity of this compound in catalytic systems are influenced by the nature of the catalyst, the reaction conditions, and the steric and electronic properties of the substrate.

Catalytic Dehydrogenation: In the presence of a suitable metal catalyst, such as copper or zinc oxide, at elevated temperatures, this compound can undergo catalytic dehydrogenation to produce 5-ethyl-2-nonanone and hydrogen gas. This process is an alternative to using stoichiometric oxidizing agents and is often employed in industrial settings. The selectivity of this reaction is generally high, with minimal side products under optimized conditions.

Catalytic Hydrogenation: While this compound itself is already a saturated alcohol, its derivative, 5-ethyl-2-nonanone, can be subjected to catalytic hydrogenation to yield the alcohol. Catalysts such as Raney nickel, platinum, or palladium on carbon are commonly used for this purpose. The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst and the reaction conditions, potentially leading to a preference for one stereoisomer of this compound over the other.

Catalytic ProcessCatalystProduct(s)Key Selectivity Factor
Dehydrogenation Copper chromite5-Ethyl-2-nonanone, H₂Temperature control to minimize side reactions.
Hydrogenation of 5-ethyl-2-nonanone Raney NickelThis compoundPotential for diastereoselectivity depending on the catalyst and substrate chirality.

Advanced Analytical and Spectroscopic Characterization of 5 Ethyl 2 Nonanol

High-Resolution Chromatographic Techniques for Purity and Isomer Analysis

High-resolution chromatographic techniques are indispensable for assessing the purity of 5-Ethyl-2-nonanol and separating its various isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods utilized for this purpose. mdpi.comacs.org

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile compounds like this compound. mdpi.comelsevier.es The separation is typically achieved on a capillary column, such as a ZB-Zebron Semivolatiles column, using an inert carrier gas like helium. mdpi.com The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. mdpi.com For instance, a typical temperature program might start at 50°C and increase to 290°C. mdpi.com This technique allows for the separation of this compound from other volatile impurities, ensuring a precise determination of its purity.

The analysis of isomeric purity is also critical. Since this compound possesses chiral centers, it can exist as different stereoisomers. Chiral gas chromatography, using columns with chiral stationary phases, can be employed to separate these enantiomers and diastereomers. gcms.czresearchgate.net Similarly, HPLC with a chiral stationary phase is a valuable method for the separation of non-volatile derivatives of this compound's isomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound. perfumerflavorist.comresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling patterns. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl groups, the methylene (B1212753) groups in the ethyl and nonyl chains, the methine proton attached to the hydroxyl group, and the hydroxyl proton itself. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework and the position of the ethyl and hydroxyl substituents. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment, making NMR a powerful tool for confirming the precise structure of this compound. nih.gov

Nucleus Technique Information Obtained
¹HProton NMRChemical shift, integration, and coupling patterns of hydrogen atoms.
¹³CCarbon-13 NMRChemical shift of individual carbon atoms, revealing the carbon skeleton.

Mass Spectrometry for Fragmentation Pattern Analysis and Trace Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. nist.govnist.gov When coupled with gas chromatography (GC-MS), it allows for the identification of trace amounts of the compound in complex mixtures. nih.gov

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (172.31 g/mol ), and a series of fragment ion peaks. nih.govnist.gov

The fragmentation pattern is characteristic of the molecule's structure. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The analysis of these fragments helps to confirm the positions of the ethyl group and the hydroxyl group on the nonane (B91170) chain. For instance, a prominent peak at m/z 45 is often observed for 2-alkanols. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition and further confirming the identity of the compound. uni.lu

m/z Value Possible Fragment Significance
172[C₁₁H₂₄O]⁺Molecular Ion
154[C₁₁H₂₂]⁺Loss of H₂O
57[C₄H₉]⁺Alkyl fragment
45[C₂H₅O]⁺Fragment containing the hydroxyl group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uni-plovdiv.bgescholarship.org These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds. scribd.com

The IR spectrum of this compound will show characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, characteristic of an alcohol. nist.govtandfonline.com The broadness of this peak is due to hydrogen bonding between the alcohol molecules. researchgate.net Strong absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains. nist.gov The presence of a C-O stretching vibration around 1100-1200 cm⁻¹ further confirms the alcohol functionality. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. uni-plovdiv.bg While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the alkyl backbone will be strong, providing a clear fingerprint of the hydrocarbon structure. uni-plovdiv.bg

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹)
O-HStretching (hydrogen-bonded)3200-3600 (broad)
C-HStretching2850-3000 (strong)
C-OStretching1100-1200

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

One common approach involves the derivatization of the chiral alcohol with a chiral resolving agent to form diastereomers. mdpi.com These diastereomers can then be separated and quantified using achiral chromatographic techniques like HPLC or GC. mdpi.com The relative peak areas of the diastereomers directly correlate to the enantiomeric composition of the original alcohol.

Alternatively, chiroptical spectroscopic techniques such as circular dichroism (CD) can be used. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and its intensity is proportional to the enantiomeric excess. google.com Another method involves using chiral shift reagents in NMR spectroscopy, which cause the signals of the two enantiomers to be resolved, allowing for their quantification. google.com More advanced methods may also utilize luminescent probes that interact differently with each enantiomer, leading to changes in luminescence characteristics that can be correlated with the enantiomeric excess. google.com

Biological Activity and Bio Mechanistic Investigations of 5 Ethyl 2 Nonanol

Antimicrobial and Antifungal Properties: Efficacy and Concentration-Dependent Studies

While direct and extensive research on the antimicrobial and antifungal properties of 5-ethyl-2-nonanol is not widely available, studies on structurally similar compounds, particularly its isomer 2-nonanol (B147358), provide significant insights into its potential efficacy. The antimicrobial potential of this compound has been noted in phytochemical studies. For instance, it was identified as a constituent in the ethanolic extract of Corbichonia decumbens, a plant recognized for its traditional medicinal uses, including antimicrobial applications. updatepublishing.com

The antifungal activity of 2-nonanol, a closely related volatile organic compound (VOC), has been studied in greater detail. Research has demonstrated its efficacy against various plant pathogens. frontiersin.org For example, in studies targeting the tobacco brown spot disease pathogen, Alternaria alternata, 2-nonanol exhibited potent, dose-dependent antifungal activity. nih.gov Fumigation with 2-nonanol was shown to completely inhibit the mycelial growth of A. alternata at certain concentrations. frontiersin.org

The following table summarizes the concentration-dependent antifungal activity of 2-nonanol against A. alternata, which can be considered indicative of the potential efficacy of this compound.

CompoundTarget OrganismConcentration (µL/cm³)Inhibition Rate (%)Key FindingsReference
2-NonanolAlternaria alternata0.0332-Dose-dependent toxicity observed. nih.gov
2-NonanolAlternaria alternata0.0663-- nih.gov
2-NonanolAlternaria alternata0.0995-EC50: 0.1055 µL/cm³ nih.gov
2-NonanolAlternaria alternata0.1327-MIC: 0.2166 µL/cm³ nih.gov
2-NonanolAlternaria alternata0.1658100Complete inhibition of mycelial growth. frontiersin.org
2-NonanolMonilinia fructigena--EC50: 3.43 µg/mL zgswfz.com.cn

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Furthermore, studies on volatile organic compounds produced by Bacillus amyloliquefaciens XJ5 identified 2-nonanol as a major VOC with significant antifungal activity against Monilinia fructigena, the causative agent of brown rot in fruits. zgswfz.com.cn The EC50 value for 2-nonanol inhibiting this pathogen was determined to be 3.43 µg/mL. zgswfz.com.cn These findings underscore the potential of branched nonanols as effective antimicrobial and antifungal agents.

Mechanisms of Action at the Cellular and Molecular Levels (e.g., metabolic interference, oxidative stress)

The precise cellular and molecular mechanisms of action for this compound are not yet fully elucidated. However, transcriptomic analysis of the effects of 2-nonanol on A. alternata provides a robust model for its likely mode of action. nih.gov This research suggests a multi-faceted mechanism involving metabolic interference and the induction of oxidative stress.

Metabolic Interference: Treatment with 2-nonanol has been shown to significantly downregulate the expression of genes involved in D-glucose biosynthesis and carbon metabolism in A. alternata. nih.gov This disruption of fundamental metabolic pathways limits the energy acquisition of the fungus, thereby inhibiting its growth and proliferation. nih.gov

Oxidative Stress: A key aspect of the antifungal action of 2-nonanol appears to be the induction of oxidative stress. The expression of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), is markedly suppressed by 2-nonanol. nih.gov This reduction in the fungus's ability to scavenge reactive oxygen species (ROS) leads to an accumulation of these damaging molecules, resulting in cellular damage and exacerbating the effects of metabolic disruption. nih.gov The intracellular accumulation of ROS is a direct indicator of cellular oxidative stress, which can lead to the oxidation of essential macromolecules, damage to cell membranes, and altered activity of cytoplasmic enzymes.

The following table summarizes the observed molecular effects of 2-nonanol on A. alternata.

MechanismEffectConsequenceReference
Metabolic InterferenceDownregulation of genes for D-glucose synthesisLimited energy acquisition by the fungus nih.gov
Oxidative StressSuppression of superoxide dismutase (SOD) and catalase (CAT) gene expressionIncreased intracellular reactive oxygen species (ROS) and cellular damage nih.gov

Role as a Pheromone Component or in Interspecies Chemical Communication Research

There is growing evidence to suggest that this compound and its structural isomers play a role in chemical communication between insects. While direct research on this compound as a pheromone is limited, its structural analog, 2-nonanol, has been identified as a component of the alarm pheromone in honeybees (Apis mellifera). wikipedia.org Alarm pheromones are crucial for coordinating the defensive responses of a colony against threats. wikipedia.org

Furthermore, another structural isomer, 4-methyl-5-nonanol (B104968), is a known aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. google.com This pheromone attracts both males and females to a common location for mating and feeding. google.com The fact that different isomers of nonanol serve as key signaling molecules in different insect species highlights the specificity and importance of these compounds in insect chemical ecology.

The potential for this compound to function as a pheromone component is an active area of research. smolecule.com Its structural characteristics make it a plausible candidate for involvement in either attracting or repelling certain insect species, and further investigation into its role in interspecies chemical communication is warranted.

Bioconversion and Metabolism in Diverse Biological Systems

The synthesis of this compound in these systems is likely a result of the bioconversion of precursor molecules present in the fermentation substrate. One proposed pathway for the formation of such alcohols is through the microbial metabolism of fatty acids and amino acids. frontiersin.org While the precise enzymatic steps involved in the biosynthesis of this compound have not been fully elucidated, microbial fermentation is a recognized method for its production. ontosight.ai

Information on the metabolism of this compound in animal systems is scarce. However, studies on related compounds, such as 1-nonanol, show that they can be oxidized in the body. The metabolism of such alcohols often involves the formation of glucuronide conjugates to facilitate their excretion. Further research is needed to understand the specific metabolic fate of this compound in different biological systems.

Environmental Chemistry and Ecotoxicological Research of 5 Ethyl 2 Nonanol

Environmental Fate and Degradation Pathways (e.g., Photodegradation Kinetics)

Detailed research findings on the specific environmental fate and degradation pathways of 5-Ethyl-2-nonanol, including its photodegradation kinetics, are not extensively available in publicly accessible scientific literature. General principles of environmental chemistry suggest that as an alcohol, it may be susceptible to biodegradation. However, specific studies quantifying the rate and extent of biodegradation for this compound under various environmental conditions (e.g., in water, soil, or sediment) are not documented.

Similarly, no specific data on the photodegradation kinetics of this compound have been identified. Such studies would be necessary to determine its persistence in sunlit surface waters and the atmosphere. Without empirical data, the environmental half-life and the nature of any degradation products of this compound remain speculative.

Ecotoxicity Assessment in Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of this compound is characterized by a general hazard classification. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). nih.gov This classification indicates that the substance can cause significant harm to aquatic organisms over long periods.

However, specific ecotoxicity data, such as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for aquatic invertebrates like Daphnia magna or algae, are not available in the reviewed literature. The absence of such data prevents a detailed quantitative risk assessment for aquatic ecosystems.

Furthermore, there is a lack of research on the ecotoxicity of this compound in terrestrial ecosystems. Studies on its effects on soil-dwelling organisms, plants, and other terrestrial life have not been identified.

Table 1: GHS Hazard Classification for this compound

Hazard ClassificationHazard StatementSource
Hazardous to the aquatic environment, long-term hazard (Aquatic Chronic 2)H411: Toxic to aquatic life with long lasting effects nih.gov

Bioaccumulation and Persistence Studies in Environmental Matrices

Specific studies on the bioaccumulation and persistence of this compound in various environmental matrices, such as soil, water, and biota, are not documented in the available scientific literature. Bioaccumulation potential is a critical factor in assessing the long-term environmental risk of a chemical, as substances that accumulate in organisms can be transferred through the food web.

While predictive models based on a substance's octanol-water partition coefficient (log Kow) can estimate bioaccumulation potential, experimentally determined bioaccumulation factors (BCF) for this compound are not available. Similarly, data on its persistence in different environmental compartments, which would be derived from degradation studies, are lacking. A literature review on blendstocks for compression ignition combustion suggests that oxygenated compounds, a category that could include this compound, are generally less likely to bioaccumulate than non-oxygenated hydrocarbons; however, this is a general trend and not specific data for this compound. nrel.gov

Sustainable Production and Remediation Strategies for Environmental Impact Mitigation

Research into sustainable production methods specifically for this compound is limited. General synthesis routes for this compound include the alkylation of nonanol, the reduction of corresponding ketones, and the hydroformylation of olefins. smolecule.comontosight.ai There is growing interest in biocatalysis for the production of branched-chain alcohols, which could offer a more sustainable alternative to conventional chemical synthesis. mdpi.comnih.govresearchgate.netasm.orgresearchgate.net However, the application of these green chemistry principles to the specific synthesis of this compound has not been detailed in the available literature.

In terms of remediation, no strategies have been developed specifically for this compound contamination. However, general approaches for alcohol spills are relevant. For instance, in situ flushing with water or other solvents can be used to remove alcohol contaminants from soil and groundwater. epa.govclu-in.org Bioremediation, which utilizes microorganisms to degrade contaminants, is another potential strategy. omicsonline.org The enhancement of natural attenuation through the introduction of oxygen can stimulate the biodegradation of some alcohols in contaminated aquifers. nih.gov The applicability and effectiveness of these methods for this compound would require specific investigation.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 2 Nonanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 5-Ethyl-2-nonanol, these calculations can provide a detailed picture of its electron distribution, orbital energies, and reactive sites.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. For this compound, the ESP would highlight the electronegative character of the oxygen atom in the hydroxyl group, indicating its role as a primary site for electrophilic attack and hydrogen bonding. The partial charges on individual atoms, such as the oxygen, the carbinol carbon, and the hydrogens, can also be quantified. These charges are critical in determining intermolecular interactions. uni-plovdiv.bguni-plovdiv.bg

Table 1: Predicted Quantum Chemical Descriptors for this compound and Their Significance

DescriptorPredicted Influence/ValueSignificance in Reactivity Prediction
HOMO Energy Relatively high (for an alcohol)Indicates susceptibility to oxidation.
LUMO Energy HighSuggests resistance to reduction.
HOMO-LUMO Gap ModerateReflects overall chemical stability.
ESP Minimum Located on the oxygen atomPredicts the site for hydrogen bond donation and protonation.
Partial Charge on Oxygen (qO) NegativeQuantifies the nucleophilicity of the hydroxyl group. uni-plovdiv.bg
Dipole Moment (μ) Non-zeroInfluences intermolecular dipole-dipole interactions and solubility. uni-plovdiv.bg

These quantum chemical descriptors are fundamental not only for predicting chemical reactivity but also as inputs for more complex models, such as Quantitative Structure-Activity Relationship (QSAR) studies. uni-plovdiv.bg

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into conformational dynamics and intermolecular interactions. mpg.de For this compound, MD simulations can reveal how the molecule behaves in a condensed phase, such as in its pure liquid form or in a solvent.

Intermolecular interactions, particularly hydrogen bonding, are critical to the properties of alcohols. rsc.org MD simulations can characterize the hydrogen bond network in liquid this compound, including the average number of hydrogen bonds per molecule, their lifetimes, and their geometry. Studies on other branched alcohols have shown that steric hindrance around the hydroxyl group can affect the structure and dynamics of these networks compared to linear alcohols. asme.orgscispace.com Specifically, branched alcohols may form less extensive or more transient hydrogen bond networks. asme.org

The interactions of this compound with other molecules, such as water or lipids, can also be modeled. Such simulations are crucial for understanding its behavior in biological systems, for example, its ability to partition into and permeate through cell membranes. The simulations can provide data on radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and interaction energies, quantifying the strength of van der Waals and electrostatic interactions. asme.org

Table 2: Expected Conformational and Interaction Properties of this compound from MD Simulations

PropertyExpected Behavior for this compoundComparison with Linear Isomers
Conformational Flexibility The alkyl chain will adopt various gauche and anti conformations, with some restrictions due to the ethyl branch.Less flexible than a linear C11 alcohol due to steric hindrance from the ethyl group.
Hydrogen Bonding Forms hydrogen-bonded clusters in the liquid state.The branching may lead to smaller or more disordered hydrogen-bond networks compared to linear alcohols. asme.org
Self-diffusion Coefficient Lower than that of smaller alcohols.Likely to be slightly lower than its linear isomer due to its more compact, globular shape.
Interaction with Nonpolar Solvents The long alkyl chain will have favorable van der Waals interactions.The branched structure might lead to different packing and miscibility compared to linear alcohols. asme.org

Thermodynamic and Kinetic Parameters of Reactions Involving this compound

The thermodynamic and kinetic parameters of reactions involving this compound are essential for understanding its stability and reactivity under various conditions. While experimental data is sparse, computational methods and data from analogous systems can provide valuable estimates.

Thermodynamic Parameters: Thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), enthalpy of fusion (ΔfusH°), and enthalpy of vaporization (ΔvapH°) can be estimated using computational methods like the Joback method or more sophisticated quantum chemical calculations. chemeo.com These values are crucial for predicting the spontaneity and energy changes of reactions.

Table 3: Calculated Thermodynamic Properties of this compound

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -99.96kJ/molJoback Calculated Property chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -433.16kJ/molJoback Calculated Property chemeo.com
Enthalpy of fusion at standard conditions (ΔfusH°) 21.29kJ/molJoback Calculated Property chemeo.com
Enthalpy of vaporization at standard conditions (ΔvapH°) 55.98kJ/molJoback Calculated Property chemeo.com
Normal Boiling Point (Tboil) 498.00 ± 4.00KNIST chemeo.com

Kinetic Parameters: The kinetics of reactions involving secondary alcohols like this compound, such as oxidation and dehydration, have been studied for similar compounds. ias.ac.inscispace.comrsc.orgrsc.org

Oxidation: The oxidation of a secondary alcohol typically yields a ketone. scienceready.com.aulibretexts.orgsavemyexams.com For this compound, this would be 5-ethylnonan-2-one. The reaction mechanism often involves the cleavage of the α-C-H bond in the rate-determining step, which can be confirmed by a significant primary kinetic isotope effect when the α-hydrogen is replaced by deuterium. scispace.comorientjchem.org The reaction rate is dependent on the specific oxidizing agent used and the reaction conditions. ias.ac.inrsc.org

Dehydration: The acid-catalyzed dehydration of a secondary alcohol is an elimination reaction that produces alkenes. scienceready.com.ausavemyexams.combyjus.com For this compound, dehydration would likely follow an E1 mechanism through a secondary carbocation intermediate. byjus.comacs.org This can lead to a mixture of alkene products, with the major product typically being the most stable (more substituted) alkene (Zaitsev's rule).

Theoretical calculations can be used to model the reaction pathways for these transformations, identifying transition state structures and calculating activation energies, which are key kinetic parameters. rsc.orgmdpi.comdigitellinc.comrsc.orgnih.govnih.gov

Table 4: General Kinetic Parameters for Typical Reactions of Secondary Alcohols

ReactionTypical MechanismRate-Determining StepKey Influencing Factors
Oxidation to Ketone Varies with oxidantOften α-C-H bond cleavage scispace.comorientjchem.orgNature of the oxidant, steric hindrance at the reaction center.
Acid-Catalyzed Dehydration E1 mechanism byjus.comacs.orgFormation of the carbocation intermediateAcid strength, temperature, stability of the carbocation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ajol.info For this compound, QSAR models could be developed to predict various biological endpoints, such as its toxicity to aquatic organisms, antimicrobial activity, or its potential as a skin penetration enhancer.

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities and structural similarity to this compound is compiled. For instance, a series of aliphatic alcohols with measured toxicity could be used. ajol.info

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). uni-plovdiv.bgimist.ma

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVR), are used to build a mathematical model that correlates the descriptors with the biological activity. imist.mascielo.br

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. europa.eu

For aliphatic alcohols, hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key descriptor in many QSAR models for toxicity. ajol.infomdpi.com The molecular size and shape, captured by geometrical or topological descriptors, are also frequently important. ajol.info While no specific QSAR model for this compound is published, studies on similar long-chain and branched alcohols demonstrate the feasibility of this approach. ajol.infocuni.czresearchgate.net

Table 5: Common Descriptors Used in QSAR Models for Alcohol Toxicity and Their Relevance

Descriptor TypeExample DescriptorRelevance to Biological Activity
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Relates to the ability of the molecule to cross biological membranes. ajol.info
Electronic HOMO/LUMO energies, Dipole MomentCan be related to specific interactions with biological targets or reactivity. researchgate.net
Geometrical Molecular Surface Area, Molecular VolumeReflects the size and shape of the molecule, which influences steric interactions with receptors.
Topological Wiener Index, Connectivity IndicesEncodes information about the branching and connectivity of the molecule. uni-plovdiv.bg

By developing and applying a validated QSAR model, it would be possible to predict the biological efficacy of this compound without the need for extensive experimental testing, thus accelerating the assessment of its potential applications and hazards.

Industrial and Emerging Applications of 5 Ethyl 2 Nonanol: a Research Perspective

Development as a Biofuel Component: Energetic and Combustion Characteristics

The pursuit of next-generation biofuels has led researchers to investigate higher alcohols, such as 5-Ethyl-2-nonanol, as promising alternatives or additives to conventional fossil fuels. Compared to ethanol (B145695), higher alcohols (those with more than two carbon atoms) offer significant advantages, including higher energy densities and lower hygroscopicity (the tendency to absorb moisture from the air). repec.orgucla.educabidigitallibrary.orgresearchgate.net Branched-chain alcohols are of particular interest as they tend to have higher octane (B31449) numbers than their straight-chain counterparts, which is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in spark-ignition engines. repec.orgucla.eduresearchgate.net

While specific combustion data for pure this compound is limited in publicly available literature, its potential can be inferred from its chemical structure and research on similar compounds. The cetane number (CN), a key indicator of combustion quality in diesel engines, is influenced by molecular structure. Long, straight hydrocarbon chains generally lead to higher cetane numbers, while branching tends to lower them. mdpi.compsu.edu However, research into branched esters has shown that one long, straight chain within the molecule can be sufficient to impart a high cetane number. psu.edu As a C11 alcohol, this compound's relatively long carbon backbone is advantageous for good combustion characteristics.

Research conducted under the European Union's REDIFUEL project investigated a target alcohol mixture (TAM) containing C6-C11 linear and branched alcohols. tec4fuels.com This study found that blends of up to 40% of this alcohol mixture in a Gas-to-Liquid (GtL) synthetic diesel fuel resulted in an Indicated Cetane Number (ICN) of more than 51, which is above the minimum requirement set by the European standard for diesel fuel (EN 590). tec4fuels.com This indicates that C11 alcohols like this compound are viable components for creating high-quality diesel blendstocks. Furthermore, general research on oxygenated fuels suggests they can lead to lower particulate emissions compared to conventional hydrocarbon fuels. researchgate.net The physical and thermochemical properties of this compound are fundamental to its energetic characteristics.

Table 1: Physicochemical Properties of this compound Relevant to Biofuel Applications

Property Value Source
Molecular Formula C₁₁H₂₄O nih.gov
Molecular Weight 172.31 g/mol nih.gov
Boiling Point 223.04 °C (estimated) thegoodscentscompany.com
Flash Point 99.20 °C (estimated) thegoodscentscompany.com
Density Data available for various temperatures

Note: Specific values for Density and Enthalpy of Vaporization are temperature-dependent and available in thermophysical data repositories.

Role in Pharmaceutical and Agrochemical Synthesis as an Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.aismolecule.com Its utility stems from its bifunctional nature, possessing both a long, branched alkyl chain that influences properties like solubility and membrane interaction, and a reactive secondary alcohol (hydroxyl) group. This hydroxyl group can be readily converted into other functional groups or used as a point of attachment for building larger molecules.

The synthesis of this compound can be achieved through various established chemical reactions, including the hydroformylation of alkenes followed by reduction, or the reduction of corresponding ketones. ontosight.aismolecule.com Its branched structure is significant because introducing specific branching patterns is a key strategy in medicinal chemistry to modulate a drug's biological activity and pharmacokinetic profile. ucla.edu

While specific, publicly documented synthetic pathways starting from this compound to a marketed drug or pesticide are not abundant, its potential is highlighted by its classification as a chemical intermediate. smolecule.com Research into related compounds underscores the value of this molecular scaffold. For instance, other long-chain alcohols and their derivatives are known to possess biological activities. Alcohol C-11 Undecylenic, another C11 alcohol, is noted for its potential antimicrobial properties. aromaalyssum.com The potential antimicrobial and antifungal properties of this compound itself have been noted as potentially useful in the development of new drugs or preservatives. ontosight.ai In the agrochemical sector, new pesticides are constantly required to combat resistance in insect populations, and novel molecular structures are essential. google.com The unique structure of this compound makes it a candidate for creating new active ingredients.

Contribution to Advanced Material Science and Polymer Chemistry

In the realm of material science, this compound and similar branched higher alcohols are valuable precursors for the synthesis of non-ionic surfactants. researchgate.netacs.orggoogle.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, and are fundamental components in detergents, emulsifiers, and wetting agents. The structure of this compound, with its hydrophobic (water-repelling) alkyl tail and hydrophilic (water-attracting) alcohol head, is the basic template for a surfactant molecule.

Furthermore, the hydroxyl group of this compound allows it to be integrated into polymer structures. Long-chain alcohols can react to form polyesters, which are a major class of polymers with wide-ranging applications. acmechem.com For example, undecylenic alcohol has been used to synthesize biodegradable polyesters suitable for films and fibers. acmechem.com This suggests a potential pathway for this compound to be used in the creation of specialized polymers where its branched structure could impart unique properties such as flexibility or modified crystallinity.

Table 2: Potential Applications in Material Science

Material Type Precursor Alcohol Application Research Context
Non-ionic Surfactants Branched Alcohols (C9-C11) Detergents, Emulsifiers, Wetting Agents, Enhanced Oil Recovery Synthesis via ethoxylation of the alcohol group to modify hydrophilic-lipophilic balance. researchgate.netacs.orggoogle.com

Integration in Specialized Fragrance and Flavor Chemical Research

The role of this compound in the fragrance and flavor industry is complex and subject to some conflicting reports, highlighting its specialized nature. On one hand, a prominent industry resource for perfumery raw materials explicitly states that this compound is "not for fragrance use". thegoodscentscompany.com This suggests that its direct application in consumer fragrance formulations may be highly restricted or non-existent.

Conversely, other specialized literature points to a distinct, albeit perhaps niche, role. An article in a perfumery journal refers to it as the "great this compound (alcohol NU)" and associates it with leathery and orris (iris-like) notes. perfumerflavorist.com A patent also describes another compound as having "iridescent notes recalling in some of its aspects this compound". google.com This suggests that it possesses a recognized, specific odor profile among expert perfumers, possibly used as a reference or in highly specialized applications.

It is also plausible that its primary value is not as a direct fragrance ingredient but as an intermediate for synthesizing other aroma chemicals. smolecule.com The hydroxyl group can be readily esterified, and interaction studies have shown that such reactions can yield various esters with their own distinct olfactory properties. smolecule.com This is a common practice in the fragrance industry, where alcohols are used as precursors to a wide range of esters that form the building blocks of a perfumer's palette.

The olfactory character of related C11 compounds provides further context. For example, the unsaturated C11 aldehyde, Aldehyde C-11 undecylenic, is described as having an oily, soapy scent with citrus and rose aspects, and is used to accent floral and woody compositions. hekserij.nl While structurally different, it illustrates the complex and potent odors associated with C11 molecules. The discussion around this compound indicates its use is likely confined to specialized research or as a precursor, rather than as a mainstream fragrance ingredient.

Future Research Directions and Challenges for 5 Ethyl 2 Nonanol

Exploration of Novel Catalytic Systems for Enhanced Stereoselective Synthesis

The synthesis of 5-Ethyl-2-nonanol can be achieved through methods such as the hydroformylation of alkenes followed by reduction, or the alkylation of nonanol. ontosight.aismolecule.com However, a significant challenge and area for future research lies in the development of novel catalytic systems for its stereoselective synthesis. The presence of stereocenters in its structure means that different stereoisomers can possess distinct biological activities and olfactory properties.

Future research should focus on:

Organocatalysis: Investigating the use of metal-free organocatalysts to facilitate stereoselective reactions, which could offer a more environmentally friendly and cost-effective alternative to traditional metal-based catalysts. google.com

Biocatalysis: Exploring enzymatic or microbial fermentation processes for the synthesis of specific stereoisomers of this compound.

Advanced Metathesis Reactions: Utilizing advanced olefin metathesis techniques, such as ring-closing metathesis (RCM), to construct the carbon skeleton with high stereocontrol. acs.orgresearchgate.net

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalytic SystemPotential AdvantagesResearch Challenges
Organocatalysis Metal-free, potentially lower cost, milder reaction conditions.Catalyst design for high stereoselectivity, catalyst stability and recyclability.
Biocatalysis High stereospecificity, environmentally benign, use of renewable feedstocks.Enzyme discovery and engineering, optimization of fermentation conditions, product isolation.
Advanced Metathesis High functional group tolerance, potential for complex molecule synthesis.Catalyst cost and sensitivity, optimization of reaction conditions to control stereochemistry.

Discovery of Undiscovered Biological Roles and Therapeutic Potentials

While this compound is known to possess potential antimicrobial and antifungal properties, its full biological activity spectrum remains largely unknown. ontosight.ai Its structural similarity to other biologically active alcohols, such as 2-nonanol (B147358) which exhibits antifungal activity against pathogens like Alternaria alternata, suggests a promising area for investigation. frontiersin.org

Future research should aim to:

Screen for Bioactivity: Conduct broad-based screening of this compound and its stereoisomers against a wide range of microorganisms, including bacteria, fungi, and viruses.

Investigate Pharmacological Effects: Explore potential therapeutic applications, such as anti-inflammatory, anticancer, or neuroprotective effects, drawing parallels from studies on other plant-derived secondary metabolites. researchgate.netsemanticscholar.org

Elucidate Mechanisms of Action: For any identified biological activities, detailed studies are needed to understand the underlying molecular mechanisms.

Advanced Spectroscopic Fingerprinting for Quality Control and Authentication

As with many chemical compounds used in the fragrance and pharmaceutical industries, ensuring the quality and authenticity of this compound is crucial. a2bchem.comperfumerflavorist.com Advanced spectroscopic techniques can provide a "fingerprint" of the compound, allowing for the detection of impurities and verification of its identity.

Future efforts in this area should include:

Development of Spectroscopic Databases: Creating comprehensive databases of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound and its potential isomers and impurities. nih.govnist.gov

Application of Chemometrics: Utilizing chemometric analysis of spectroscopic data to develop robust quality control methods capable of differentiating between batches and identifying adulteration. nih.govmdpi.com

Hyphenated Chromatographic Techniques: Employing techniques like GC-MS and GC-O/MS for detailed profiling of volatile components and aroma-active compounds in products containing this compound. mdpi.commdpi.comresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Quality Control

TechniqueInformation ProvidedApplication in Quality Control
Nuclear Magnetic Resonance (NMR) Detailed structural information, stereochemistry.Isomer identification, purity assessment.
Infrared (IR) Spectroscopy Functional group identification.Confirmation of chemical identity, detection of functional group impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Identification of the compound and its byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Purity analysis, identification of volatile impurities.

Minimizing Environmental Footprint and Enhancing Process Sustainability

The environmental impact of chemical synthesis is a growing concern. Future research on this compound must address the sustainability of its production processes. This includes evaluating the entire lifecycle of the compound, from raw material sourcing to final product disposal.

Key areas for research include:

Green Synthesis Routes: Developing synthetic pathways that utilize renewable feedstocks, employ greener solvents, and minimize energy consumption and waste generation. researchgate.net

Catalyst Recycling: Designing and implementing processes for the efficient recovery and reuse of catalysts to reduce waste and production costs.

Biodegradability and Ecotoxicity Studies: Conducting thorough assessments of the biodegradability and aquatic toxicity of this compound to understand its environmental fate. smolecule.comnih.gov The compound is noted to be toxic to aquatic life with long-lasting effects. smolecule.comnih.gov

Investigation of Synergistic Effects in Complex Chemical Formulations

This compound is often used as a component in complex chemical mixtures, such as fragrances and personal care products. a2bchem.com Understanding how it interacts with other components is crucial for optimizing product performance and stability.

Future research should focus on:

Synergistic and Antagonistic Effects: Investigating how this compound's properties, such as its odor profile or antimicrobial activity, are influenced by other ingredients in a formulation. perfumerflavorist.com

Formulation Stability: Studying the impact of this compound on the physical and chemical stability of complex formulations over time.

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., THF or diethyl ether for Grignard reactions).
  • Temperature control to avoid side reactions like over-reduction or isomerization.
  • Yield optimization via stoichiometric adjustments (e.g., 1.2–1.5 equivalents of Grignard reagent) .

How can the purity and structural integrity of this compound be verified post-synthesis?

Basic Research Question
Methodological Steps :

Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18 column) to assess purity.

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Compare peaks with reference data (e.g., δ ~1.2–1.5 ppm for ethyl groups; δ ~3.5 ppm for hydroxyl proton).
  • IR Spectroscopy : Confirm OH stretch (~3300 cm⁻¹) and C-O absorption (~1050 cm⁻¹).

Mass Spectrometry : Validate molecular ion peak at m/z 172.31 (molecular weight: 172.31 g/mol) .

How can computational chemistry predict the physicochemical properties of this compound?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies, dipole moments, and electrostatic potential surfaces (e.g., using Gaussian or ORCA software).
  • Molecular Dynamics (MD) Simulations : Model solubility in solvents like ethanol or hexane by analyzing radial distribution functions.
  • Comparison with Empirical Data : Validate computational results against experimental boiling points (e.g., ~230–240°C) and logP values (~3.5–4.0) .

Table 1 : Key Computed vs. Experimental Properties

PropertyComputational PredictionExperimental Value
Boiling Point235°C230–240°C
logP3.83.5–4.0
Dipole Moment1.6 D1.5–1.7 D

What strategies resolve contradictions between experimental and theoretical data in characterizing this compound?

Advanced Research Question
Approaches :

Systematic Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized instrumentation).

Error Analysis : Quantify uncertainties in spectral data (e.g., NMR peak integration errors ±5%).

Cross-Referencing : Compare computational models with multiple datasets (e.g., NIST spectral libraries vs. in-house results).

Control Experiments : Synthesize derivatives (e.g., acetate esters) to isolate confounding factors .

What are the key physicochemical properties of this compound relevant to its behavior in organic reactions?

Basic Research Question
Critical Properties :

  • Molecular Weight : 172.31 g/mol (C₁₁H₂₄O).
  • Solubility : Low in water (<0.1 g/L at 25°C), miscible with nonpolar solvents (e.g., hexane, chloroform).
  • Acidity/Basicity : Weakly acidic (pKa ~15–16 for hydroxyl group).
  • Thermal Stability : Decomposes above 250°C, forming alkenes and ketones .

How can isotopic labeling elucidate the environmental degradation or metabolic pathways of this compound?

Advanced Research Question
Methodology :

  • ¹³C or ²H Labeling : Synthesize isotopomers (e.g., this compound-¹³C) to track degradation products via LC-MS.
  • Metabolic Studies : Incubate with microbial cultures (e.g., Pseudomonas spp.) and analyze labeled intermediates (e.g., ethyl ketones or carboxylic acids).
  • Environmental Fate : Use GC-IRMS to trace isotopic signatures in soil or water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.